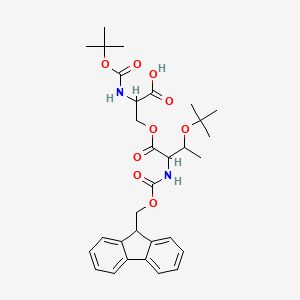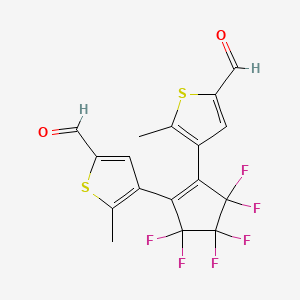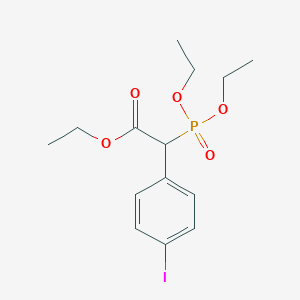
Ethyl 2-(Diethoxyphosphoryl)-2-(4-iodophenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(Diethoxyphosphoryl)-2-(4-iodophenyl)acetate is an organophosphorus compound that features both an iodophenyl group and a diethoxyphosphoryl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(Diethoxyphosphoryl)-2-(4-iodophenyl)acetate typically involves the reaction of ethyl 2-bromo-2-(4-iodophenyl)acetate with diethyl phosphite under suitable conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(Diethoxyphosphoryl)-2-(4-iodophenyl)acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids or phosphonates.
Reduction: Reduction reactions can lead to the removal of the iodophenyl group or reduction of the ester group to an alcohol.
Substitution: The iodophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield phosphonic acids, while substitution could result in various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex organophosphorus compounds.
Biology: Potential use in the study of enzyme inhibitors or as a probe in biochemical assays.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials or as a reagent in industrial chemical processes.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(Diethoxyphosphoryl)-2-(4-iodophenyl)acetate would depend on its specific application. In biological systems, it might interact with enzymes or receptors, affecting their activity. The diethoxyphosphoryl group could be involved in binding to active sites, while the iodophenyl group might influence the compound’s overall reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-(Diethoxyphosphoryl)-2-phenylacetate: Lacks the iodine atom, which might affect its reactivity and applications.
Methyl 2-(Diethoxyphosphoryl)-2-(4-iodophenyl)acetate: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl 2-(Diethoxyphosphoryl)-2-(4-bromophenyl)acetate: Contains a bromine atom instead of iodine, which could influence its chemical behavior.
Propiedades
Fórmula molecular |
C14H20IO5P |
|---|---|
Peso molecular |
426.18 g/mol |
Nombre IUPAC |
ethyl 2-diethoxyphosphoryl-2-(4-iodophenyl)acetate |
InChI |
InChI=1S/C14H20IO5P/c1-4-18-14(16)13(11-7-9-12(15)10-8-11)21(17,19-5-2)20-6-3/h7-10,13H,4-6H2,1-3H3 |
Clave InChI |
RKWCRUZLDYBRAK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C1=CC=C(C=C1)I)P(=O)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5E)-5-[1-(benzylamino)ethylidene]-1-(2,5-dichlorophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B15156270.png)
![(E)-but-2-enedioic acid;(2R)-2-[2-[(1R)-1-(4-chlorophenyl)-1-phenylethoxy]ethyl]-1-methylpyrrolidine](/img/structure/B15156271.png)
![N-phenyl-2-{[4-phenyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15156281.png)
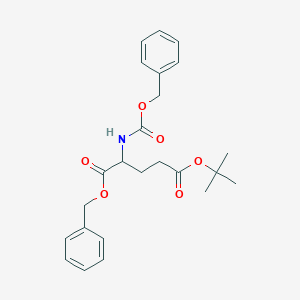
![9-{4-[(3,4-dichlorobenzyl)oxy]-3-ethoxyphenyl}-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione](/img/structure/B15156299.png)
![4-[5-(2-hydroxyphenyl)-3-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B15156313.png)
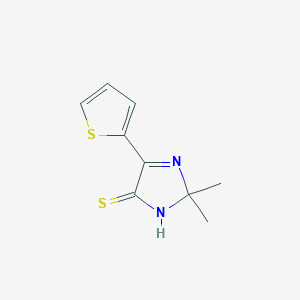

![2-[(4-Iodobenzyl)sulfanyl]-5-nitropyridine](/img/structure/B15156337.png)
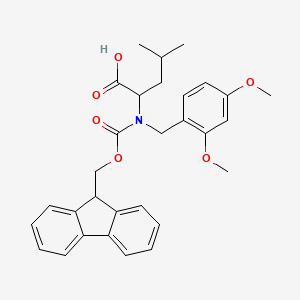
![[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl 1H-indole-3-carboxylate](/img/structure/B15156341.png)
![2-[4-(Dimethylamino)-2-oxobut-3-en-1-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B15156345.png)
